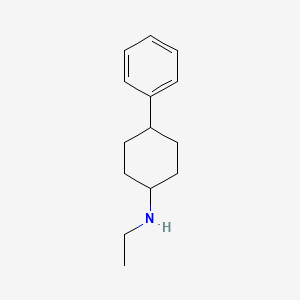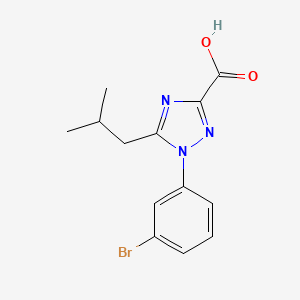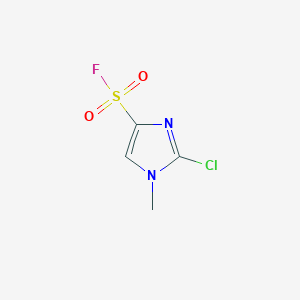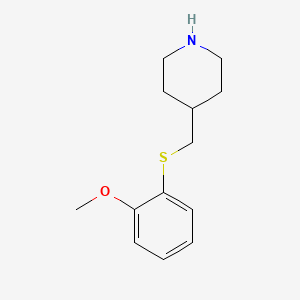
4-Methyl-3-(prop-2-en-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(prop-2-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by a benzene ring substituted with a methyl group, a prop-2-en-1-yl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(prop-2-en-1-yl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methylbenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This method ensures better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-3-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methyl-3-(prop-2-en-1-yl)benzene-1,2-dicarboxylic acid.
Reduction: Formation of 4-methyl-3-(prop-2-en-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(prop-2-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(prop-2-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The prop-2-en-1-yl group may also interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure with a hydroxyl group instead of a methyl group.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yl group.
Uniqueness: 4-Methyl-3-(prop-2-en-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a prop-2-en-1-yl group on the benzene ring allows for unique interactions and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-methyl-3-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O2/c1-3-4-9-7-10(11(12)13)6-5-8(9)2/h3,5-7H,1,4H2,2H3,(H,12,13) |
InChI-Schlüssel |
RCOAZCHMBPYCLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)
![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)




![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)


